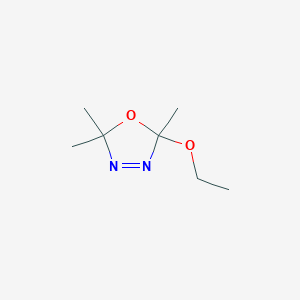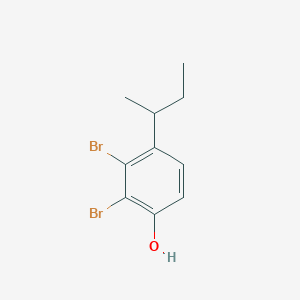![molecular formula C42H50N2O6 B14394369 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione CAS No. 89868-54-2](/img/structure/B14394369.png)
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione is a complex organic compound with a molecular formula of C44H54N2O6 This compound is part of the anthraquinone family, known for its vibrant colors and applications in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives and phenoxy compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Small-scale production using controlled reaction vessels.
Continuous Flow Systems: Larger-scale production with continuous feed of reactants and removal of products, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione involves:
Molecular Targets: Interacts with cellular components such as DNA and proteins.
Pathways: Induces oxidative stress, leading to cell apoptosis in cancer cells. In microbial cells, it disrupts cell wall synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthraquinone
- 1,4-Diamino-2,3-dichloro-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Uniqueness
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione stands out due to its:
- Enhanced Solubility : Due to the presence of octyloxy groups.
- Versatility : Wide range of applications in various fields.
- Stability : High chemical stability under different conditions.
This compound’s unique properties make it a valuable asset in both research and industrial applications.
Propriétés
Numéro CAS |
89868-54-2 |
|---|---|
Formule moléculaire |
C42H50N2O6 |
Poids moléculaire |
678.9 g/mol |
Nom IUPAC |
1,4-diamino-2,3-bis(4-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H50N2O6/c1-3-5-7-9-11-15-27-47-29-19-23-31(24-20-29)49-41-37(43)35-36(40(46)34-18-14-13-17-33(34)39(35)45)38(44)42(41)50-32-25-21-30(22-26-32)48-28-16-12-10-8-6-4-2/h13-14,17-26H,3-12,15-16,27-28,43-44H2,1-2H3 |
Clé InChI |
QXXODJKCCJYBEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)OCCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
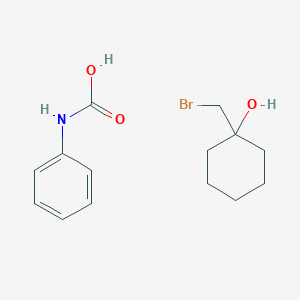
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

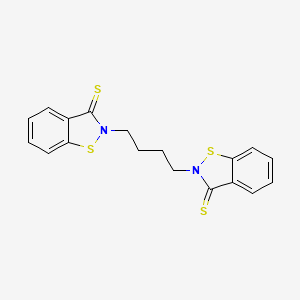
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)

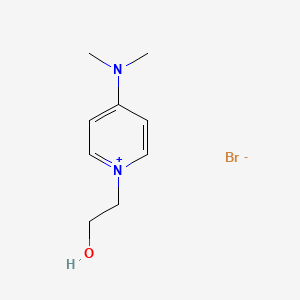
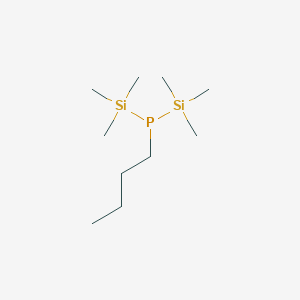
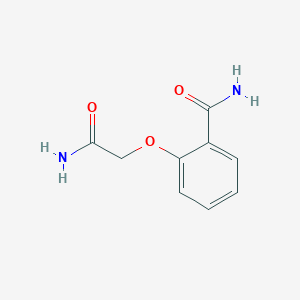
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
